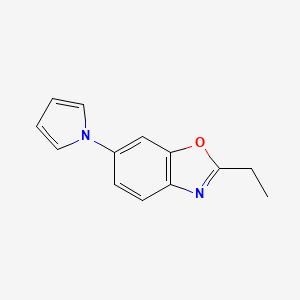

2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

The pyrrole and benzoxazole moieties present in “2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole” are common in many pharmacologically active compounds. This structure can be utilized in the synthesis of novel drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound’s ability to act as a scaffold for further chemical modifications makes it valuable for developing new therapeutic agents through Structure-Activity Relationship (SAR) studies.

Organic Materials: Electronic and Photonic Devices

In the field of organic materials, such heterocyclic compounds can be used in the design of organic semiconductors. Their conjugated systems are suitable for electron transport, which is essential in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . The electronic properties of these compounds can be fine-tuned by modifying their structure, making them versatile for various applications.

Natural Products Research: Biomimetic Synthesis

“2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole” can serve as a synthetic intermediate in the biomimetic synthesis of complex natural products. Its structure is reminiscent of many natural heterocycles, and it can be used to mimic natural biosynthetic pathways to create analogs of natural compounds with potential biological activities .

Bioactive Molecules: Anticancer Research

The pyrrole ring system is known to be present in many bioactive molecules with anticancer properties. Derivatives of “2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole” could be synthesized and screened for anticancer activity. For instance, compounds with similar structures have shown good anticancer activity compared to cisplatin in certain cancer cell lines , suggesting that this compound could also be a promising candidate for anticancer drug development.

Pharmaceutical Applications: Drug Delivery Systems

The structural features of “2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole” may be exploited in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. Its heterocyclic framework can be incorporated into prodrugs or used to modify existing drugs to improve their pharmacokinetic and pharmacodynamic profiles .

Industrial Applications: Chemical Manufacturing

In the industrial sector, the compound could be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its heterocyclic structure can impart desirable properties such as thermal stability and lightfastness, which are important in the production of materials that require long-term durability .

properties

IUPAC Name |

2-ethyl-6-pyrrol-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13-14-11-6-5-10(9-12(11)16-13)15-7-3-4-8-15/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJAPTLWNASDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)